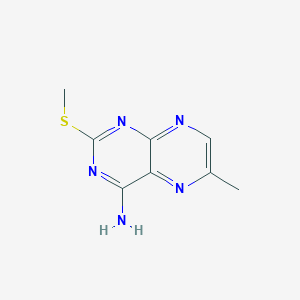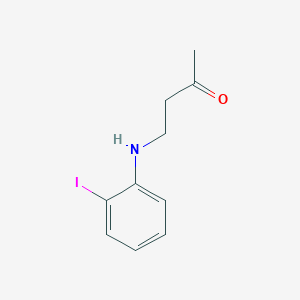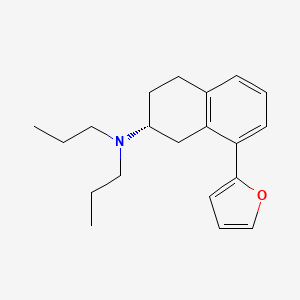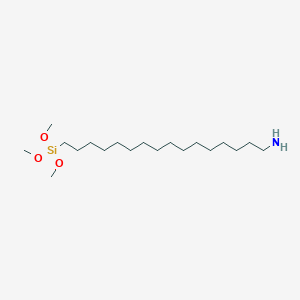![molecular formula C34H67NO4 B12554506 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate CAS No. 189510-42-7](/img/structure/B12554506.png)
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate is a complex organic compound that belongs to the class of esters and amides. It is characterized by its long aliphatic chains, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate typically involves esterification and amidation reactions. The process begins with the esterification of octadecanoic acid (stearic acid) with 2-(dodecanoyloxy)ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with ethylenediamine to form the final product. The reaction conditions usually involve heating the mixture to around 150-200°C and maintaining an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly employed.
Major Products
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: This compound is utilized in the study of lipid metabolism and membrane biology due to its structural similarity to natural lipids.
Industry: It is used in the formulation of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate involves its interaction with lipid membranes and proteins. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, its ester and amide groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various cellular processes, including signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl stearate
- 2-{[2-(Hexadecanoyloxy)ethyl]amino}ethyl octadecanoate
- 2-{[2-(Octadecanoyloxy)ethyl]amino}ethyl octadecanoate
Uniqueness
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate is unique due to its specific combination of ester and amide functionalities, along with its long aliphatic chains. This combination imparts distinct physicochemical properties, such as high hydrophobicity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
189510-42-7 |
|---|---|
Molekularformel |
C34H67NO4 |
Molekulargewicht |
553.9 g/mol |
IUPAC-Name |
2-(2-dodecanoyloxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-34(37)39-32-30-35-29-31-38-33(36)27-25-23-21-19-12-10-8-6-4-2/h35H,3-32H2,1-2H3 |
InChI-Schlüssel |
SKUJIFQTEJMVHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)

![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)


![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)



![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
